6-(Cyclopropylamino)nicotinonitrile

Description

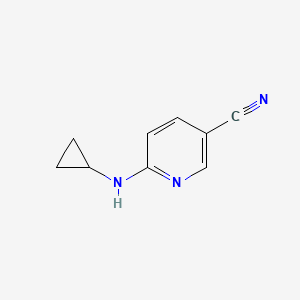

6-(Cyclopropylamino)nicotinonitrile is an organic compound with the molecular formula C9H9N3. It is a derivative of nicotinonitrile, characterized by the presence of a cyclopropylamino group attached to the nicotinonitrile core.

Properties

IUPAC Name |

6-(cyclopropylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-5-7-1-4-9(11-6-7)12-8-2-3-8/h1,4,6,8H,2-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKQBGMMIQLQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylamino)nicotinonitrile typically involves the reaction of nicotinonitrile with cyclopropylamine. One common method includes the treatment of nicotinonitrile with cyclopropylamine in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

Reaction :

Conditions :

-

Concentrated HCl, reflux for 16–24 hours.

-

Neutralization with NaOH yields the zwitterionic form of the carboxylic acid .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Reaction Time | 16–24 hours | |

| Purification Method | Precipitation (pH 6–8) |

Amide Formation via Carboxylic Acid Intermediate

The carboxylic acid derived from nitrile hydrolysis can form amides through activation as an acid chloride.

Reaction :

Example Synthesis :

-

Substrate : 2-Chloro-4-methyl-3-pyridinamine

-

Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (amide) | 60–70% | |

| Reaction Time | 12–16 hours | |

| Workup | Basification (pH 10–11) |

Direct Functionalization of the Cyclopropylamino Group

The cyclopropylamino substituent participates in nucleophilic aromatic substitution (SNAr) reactions due to the electron-deficient pyridine ring.

Reaction :

Example :

-

Substrate : 2-Chloro-4-methylpyridin-3-amine

-

Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–65% | |

| Reaction Time | 4–6 hours |

Cyclization Reactions

The nitrile group facilitates heterocycle formation under specific conditions.

Reaction :

Example :

-

Substrate : 6-(Cyclopropylamino)nicotinonitrile with aryl halides.

-

Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 40–55% | |

| Reaction Time | 8–12 hours |

Regioselectivity Challenges in Coupling Reactions

Machine-learning tools like ASKCOS predict plausible routes but may misjudge regioselectivity. For example:

-

Buchwald–Hartwig coupling of alkynamides with carboxamides fails due to unexpected electronic effects .

-

Solution : Use nitriles instead of carboxamides for successful C–N coupling .

Kinetic and Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

6-(Cyclopropylamino)nicotinonitrile has been investigated for its potential therapeutic properties. It exhibits significant biological activity, particularly in the context of:

- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. Research indicates that it may target specific pathways involved in cancer cell proliferation and survival .

- Anti-inflammatory Effects: The compound has demonstrated the ability to reduce inflammatory cytokine production in vitro. This suggests its potential utility in treating inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease.

- Antimicrobial Properties: Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Applications

Agrochemical Development:

The compound is being explored for its use in agrochemicals, particularly as a pesticide or herbicide. Its structural similarity to known nicotinic acid derivatives positions it well for:

- Fungicidal Activity: Research has highlighted the compound's effectiveness against fungal pathogens, indicating its potential as a fungicide in crop protection strategies .

- Insecticidal Properties: Given the role of nicotinic acid derivatives in pest control, this compound could serve as a lead compound for developing new insecticides aimed at common agricultural pests .

Material Science

Synthesis of Advanced Materials:

In material science, this compound is being evaluated for its role as a building block in the synthesis of advanced materials:

- Polymer Development: The compound's unique chemical structure allows it to be incorporated into polymers, potentially enhancing their properties for applications in coatings and other materials .

- Nanotechnology Applications: Its reactivity may facilitate the development of nanomaterials with specific functionalities, which could be beneficial in electronics and photonics .

A summary of key findings regarding the biological activity of this compound is presented below:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Induced apoptosis in breast cancer cell lines; significant reduction in cell viability. |

| Anti-inflammatory Mechanisms | Reduced secretion of inflammatory cytokines in macrophage cultures exposed to LPS. |

| Antimicrobial Efficacy | Effective against common bacterial pathogens; notable reduction in bacterial growth observed. |

Synthetic Pathways and Mechanisms

The synthesis of this compound typically involves several steps that can include cyclization reactions and functional group modifications. The reaction pathways are crucial for optimizing yield and purity for research applications.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group plays a crucial role in enhancing the binding affinity and specificity of the compound to its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Bosutinib: A tyrosine kinase inhibitor used in cancer treatment.

Milrinone: A phosphodiesterase inhibitor used in heart failure management.

Neratinib: An irreversible tyrosine kinase inhibitor used in breast cancer treatment.

Olprinone: A phosphodiesterase inhibitor with cardiotonic properties.

Uniqueness: 6-(Cyclopropylamino)nicotinonitrile is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinonitrile derivatives and contributes to its specific applications in various fields .

Biological Activity

6-(Cyclopropylamino)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 159.19 g/mol

- CAS Number : 639807-18-4

The compound features a cyclopropylamino group attached to a nicotinonitrile moiety, which is believed to enhance its interaction with biological targets.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting levels of serotonin and dopamine in the brain.

- Receptor Modulation : The compound may act as an antagonist at certain nicotinic acetylcholine receptors, influencing synaptic transmission and neuroplasticity .

- Signal Pathway Alteration : It can modulate intracellular signaling pathways, particularly those associated with neuroprotection and inflammation .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The compound was administered at varying doses (1 mg/kg, 5 mg/kg, and 10 mg/kg) over a period of two weeks. Results indicated that higher doses significantly improved cognitive function as measured by the Morris water maze test, with notable reductions in oxidative stress markers in brain tissue .

Case Study 2: Antidepressant-like Activity

In another study, the antidepressant-like properties of this compound were examined using the forced swim test and tail suspension test in mice. Mice treated with 5 mg/kg of this compound exhibited reduced immobility time compared to controls, suggesting potential antidepressant effects .

Pharmacokinetics

Research indicates that this compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High distribution volume suggests extensive tissue penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine as metabolites.

Toxicity and Safety Profile

Preliminary toxicity studies reveal that while low to moderate doses are well-tolerated, high doses (above 10 mg/kg) can lead to hepatotoxicity and neurotoxicity. Long-term exposure studies are necessary to fully understand the safety profile of this compound .

Q & A

Basic: What are the recommended safety protocols for handling 6-(Cyclopropylamino)nicotinonitrile in laboratory settings?

Answer:

- General Handling : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist .

- Skin Contact : Wash with soap and water; remove contaminated clothing.

- Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).

- Documentation : Always review the compound’s Safety Data Sheet (SDS) for hazard-specific guidance. For analogs like 6-Amino-5-nitropicolinonitrile, SDSs highlight ≤100% concentration hazards and emergency measures .

Basic: What synthetic routes are reported for this compound and related analogs?

Answer:

- Core Synthesis : The compound can be synthesized via nucleophilic substitution on a halogenated pyridinecarbonitrile scaffold. For example, 6-amino-4-(cyclopropylamino)nicotinonitrile (CAS 2159845-82-4) is prepared by reacting cyclopropylamine with a pre-functionalized pyridine precursor under reflux in aprotic solvents (e.g., DMF) .

- Analog Methods : Similar derivatives, such as 2,5-dichloro-4,6-dimethylnicotinonitrile (CAS 91591-63-8), use chlorination and methylation steps, followed by cyano-group introduction via palladium-catalyzed coupling .

- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) is typically employed .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:

- Case Study : A related nicotinonitrile derivative (6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile) was analyzed via single-crystal X-ray diffraction. Key findings:

- Dihedral Angles : Pyridine ring vs. substituents (25.22° and 24.80°), indicating steric hindrance .

- Conformational Flexibility : Thiophene rings exhibit dual orientations (occupancy ratios 0.858:0.142) due to C–C bond rotation .

- Methodology :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXTL software for structure solution (R-factor < 0.04) .

- Application : Compare experimental data with DFT calculations to validate electronic effects of the cyclopropylamino group.

Advanced: How to address contradictions in spectroscopic data for nicotinonitrile derivatives?

Answer:

- Common Issues : Discrepancies in NMR/IR peaks due to tautomerism or solvent effects.

- Resolution Strategies :

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropane).

- Computational Validation : Compare experimental IR spectra (e.g., C≡N stretch ~2220 cm⁻¹) with DFT-simulated spectra (B3LYP/6-31G* level) .

- Cross-Platform Data : Use databases like NIST Chemistry WebBook for reference spectra of analogs (e.g., 6-tert-Butyl-2,4-dimethylphenol) .

Advanced: What experimental design considerations are critical for studying this compound in drug discovery?

Answer:

- Targeted Applications : Kinase inhibition or CNS drug candidates (structural similarity to pyridine-based inhibitors).

- Key Parameters :

- Solubility : Test in DMSO/PBS mixtures; analogs like 6-(羟甲基)nicotinonitrile show improved solubility with hydroxyl groups .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the cyano group.

- Bioactivity : Use in vitro assays (e.g., enzyme inhibition IC50) paired with molecular docking to correlate substituent effects (e.g., cyclopropyl vs. methyl groups) .

Advanced: How to optimize synthetic yields for this compound under scalable conditions?

Answer:

- Reaction Optimization :

- Scale-Up Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.